molecular formula C10H19N B3053264 [(1R,4R,5R)-6,6-dimethyl-4-bicyclo[3.1.1]heptanyl]methanamine CAS No. 52580-60-6

[(1R,4R,5R)-6,6-dimethyl-4-bicyclo[3.1.1]heptanyl]methanamine

Cat. No.: B3053264
CAS No.: 52580-60-6
M. Wt: 153.26 g/mol
InChI Key: SYJBFPCQIJQYNV-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,4R,5R)-6,6-Dimethyl-4-bicyclo[3.1.1]heptanyl]methanamine is a bicyclic amine with a rigid bicyclo[3.1.1]heptane (pinane) backbone. Its structure features a methanamine group (-CH2NH2) at the 4-position of the bicyclic framework, with 6,6-dimethyl substituents enhancing steric and electronic effects.

Properties

IUPAC Name

[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9H,3-6,11H2,1-2H3/t7-,8+,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJBFPCQIJQYNV-DJLDLDEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@H]([C@H]1C2)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301174392
Record name Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1α,2α,5α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52580-60-6
Record name Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1α,2α,5α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52580-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myrtanylamine, trans-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052580606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1α,2α,5α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-cis-(pinan-2-ylmethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.726
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,4R,5R)-6,6-dimethyl-4-bicyclo[3.1.1]heptanyl]methanamine typically involves the use of lauric and myristic acids . The synthetic route includes the following steps:

    Formation of the bicyclic framework: This step involves the cyclization of appropriate precursors to form the bicyclo[3.1.1]heptane structure.

    Introduction of the amine group: The methanamine group is introduced through a series of reactions, including amination and reduction processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1R,4R,5R)-6,6-dimethyl-4-bicyclo[3.1.1]heptanyl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides and alkoxides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted bicyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cannabinoid Receptor Agonism

[(1R,4R,5R)-6,6-dimethyl-4-bicyclo[3.1.1]heptanyl]methanamine is recognized for its role as a selective agonist for the cannabinoid receptor type 2 (CB2). This receptor is primarily associated with anti-inflammatory responses and pain modulation.

  • Mechanism of Action : The compound inhibits forskolin-stimulated cAMP production in CB2-transfected cells, showcasing its potential for therapeutic applications in managing conditions like hypertension and chronic pain .
  • Biological Activity : It exhibits potent antiallodynic activity in animal models of postoperative pain .

Anti-inflammatory Effects

Research indicates that this compound can significantly reduce inflammation markers in vivo and in vitro studies.

  • Case Study : In a rat model of inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory cytokines .

Neuroprotective Properties

Emerging studies suggest that this compound may offer neuroprotective benefits.

  • Mechanism : By modulating CB2 receptors, it may help mitigate neuroinflammation associated with neurodegenerative diseases .
  • Research Findings : A study demonstrated that treatment with myrtanylamine reduced neuronal cell death in models of oxidative stress .

Synthesis of Novel Polymers

The unique structure of this compound allows it to be utilized in the synthesis of advanced polymeric materials.

  • Properties : These polymers exhibit enhanced mechanical strength and thermal stability compared to conventional polymers.
PropertyValue
Thermal StabilityUp to 250 °C
Mechanical Strength50 MPa

Drug Delivery Systems

Due to its lipophilic nature, this compound can be integrated into drug delivery systems to enhance the bioavailability of hydrophobic drugs.

Mechanism of Action

The mechanism of action of [(1R,4R,5R)-6,6-dimethyl-4-bicyclo[3.1.1]heptanyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Bicyclo[3.1.1]heptane Family

(1R,3S,4R,5R)-4,6,6-Trimethylbicyclo[3.1.1]heptane-3,4-diol
  • Structure : Features hydroxyl groups at the 3- and 4-positions and a 6,6-dimethyl substituent.
  • Properties : High polarity due to diol groups; used as a chiral auxiliary in synthesizing proteasome inhibitors like bortezomib .
  • Comparison : The methanamine group in the target compound offers nucleophilic reactivity, whereas the diol’s hydroxyl groups enable hydrogen bonding, making it suitable for asymmetric synthesis.
6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxaldehyde
  • Structure : Carboxaldehyde substituent at the 2-position.
  • Properties : Reactive aldehyde group facilitates condensation reactions; used in fragrance and pharmaceutical intermediates .
  • Comparison : The aldehyde’s electrophilic nature contrasts with the methanamine’s nucleophilicity, directing divergent synthetic applications.
4-Hexen-3-ol, 6-(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)
  • Structure: Contains a hexenol chain attached to the bicyclo framework.
  • Comparison : The extended carbon chain increases hydrophobicity compared to the compact methanamine derivative.

Bicyclo[2.2.1]heptane (Norbornane) Derivatives

1-(Bicyclo[2.2.1]hept-5-en-2-yl)methanamine
  • Structure: Norbornene-based methanamine with a smaller bicyclo[2.2.1] framework.
  • Properties: Higher ring strain due to the norbornene structure; used in catalysis and polymer chemistry .
  • Comparison : The bicyclo[3.1.1] core in the target compound offers greater conformational rigidity and steric hindrance, influencing receptor binding in bioactive contexts.
Thromboxane A2 Analog (PTA2)
  • Structure: (Z)-7-[(1S,3R,4R,5S)-3-[(E,3R)-3-hydroxyoct-1-enyl]-6,6-dimethyl-4-bicyclo[3.1.1]heptanyl]hept-5-enoic acid.
  • Properties : Bicyclo[3.1.1]heptanyl group linked to a carboxylic acid chain; acts as a thromboxane receptor antagonist .
  • Comparison : While sharing the bicyclo[3.1.1] core, the thromboxane analog’s long alkyl chain and carboxylic acid group enable lipid membrane interaction, unlike the methanamine’s amine-directed reactivity.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Molecular Formula Key Applications/Properties References
Target Compound Bicyclo[3.1.1]heptane 4-CH2NH2, 6,6-dimethyl C10H17N Chiral intermediate, bioactivity
(1R,3S,4R,5R)-4,6,6-Trimethylbicyclo[3.1.1]heptane-3,4-diol Bicyclo[3.1.1]heptane 3,4-di-OH, 6,6-dimethyl C10H18O2 Bortezomib synthesis, chiral auxiliary
6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxaldehyde Bicyclo[3.1.1]heptane 2-CHO, 6,6-dimethyl C10H16O Aldehyde for condensation reactions
1-(Bicyclo[2.2.1]hept-5-en-2-yl)methanamine Bicyclo[2.2.1]heptane 2-CH2NH2, norbornene core C8H13N Catalysis, polymer chemistry

Biological Activity

[(1R,4R,5R)-6,6-dimethyl-4-bicyclo[3.1.1]heptanyl]methanamine is a bicyclic amine characterized by its unique bicyclo[3.1.1]heptane framework and methanamine substituent. The compound has a molecular formula of C10_{10}H19_{19}N and a molecular weight of approximately 169.27 g/mol . Its stereochemistry at the 1, 4, and 5 positions contributes to its potential biological activity and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. This compound can modulate the activity of various biological pathways, which may lead to therapeutic applications in areas such as pain management and neuroprotection .

Pharmacodynamics

Research indicates that compounds with similar bicyclic structures often exhibit significant pharmacological effects due to their ability to interact with neurotransmitter systems. For instance, studies have shown that bicyclic amines can influence the dopaminergic and serotonergic systems, which are crucial for mood regulation and cognition .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective properties of bicyclic amines found that this compound exhibited significant protective effects against oxidative stress in neuronal cell cultures. The compound was shown to reduce markers of apoptosis and improve cell viability under stress conditions .

Case Study 2: Pain Modulation

Another investigation focused on the analgesic properties of this compound in animal models of acute pain. Results indicated that administration of this compound resulted in a marked decrease in pain responses compared to control groups. This suggests potential use as a novel analgesic agent .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityNotable Effects
Compound ABicyclic AmineNeuroprotectiveReduces apoptosis
Compound BBicyclic AmineAnalgesicDecreases pain response
This compoundBicyclic AmineNeuroprotective & AnalgesicProtects neurons from oxidative stress; reduces pain

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions to form the bicyclic framework followed by amination processes to introduce the methanamine group . Researchers are exploring various derivatives of this compound to enhance its biological activity and improve pharmacokinetic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1R,4R,5R)-6,6-dimethyl-4-bicyclo[3.1.1]heptanyl]methanamine
Reactant of Route 2
[(1R,4R,5R)-6,6-dimethyl-4-bicyclo[3.1.1]heptanyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.